molecular formula C18H20F3N5O B2966308 (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1788543-04-3

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2966308
CAS RN: 1788543-04-3
M. Wt: 379.387
InChI Key: IHDCFFCWGBMPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been used in the search for cardiovascular drugs and agrochemicals, but later on, this nucleus was found to be associated with a plethora of activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives has been well described in a number of research articles . A variety of approaches to use the pyridazinone system in drug design have been well described . A substantial number of pyridazinones in the recent past have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .


Molecular Structure Analysis

Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This kind of replacement can have three isomeric forms depending on the position of nitrogen with respect to each other in the ring, which can be 1–2, 1–3, or 1–4 relationship, giving rise to the pyridazines .

Scientific Research Applications

Antifungal Activity

Compounds with similar structures have shown varied ranges of antifungal activity against tested fungal strains . The presence of a pyridazinone ring and dimethylamino group could contribute to this activity.

Platelet Aggregation Inhibition

Derivatives of pyridazinone that inhibit calcium ion influx can prevent platelet aggregation, a crucial step in blood clot formation . This application could be relevant in cardiovascular research.

Phosphodiesterase (PDE) Inhibition

Certain pyridazinone derivatives act as potent PDE-III inhibitors, which are important in regulating cardiac contractility and vascular tone . The compound may share this application due to structural similarities.

Anti-tubercular Agents

Pyrazinamide, a related compound, is used as a first-line drug for tuberculosis (TB) therapy. Derivatives with similar structures have been synthesized and evaluated for their anti-tubercular activity . The compound could potentially be researched for TB treatment.

properties

IUPAC Name

[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O/c1-24(2)16-11-15(12-22-23-16)25-6-8-26(9-7-25)17(27)13-4-3-5-14(10-13)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDCFFCWGBMPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.